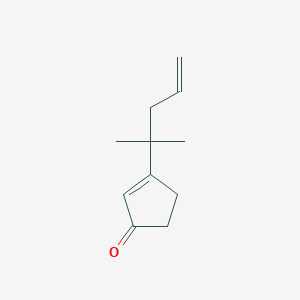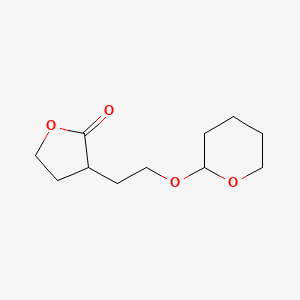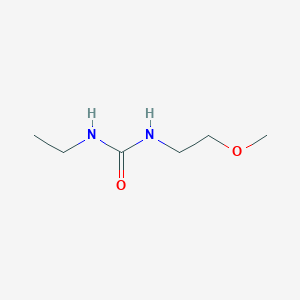
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide is an organic compound that features a bromophenyl group, a furan ring, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-bromophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the methoxybenzyl group: This can be done through a nucleophilic substitution reaction where the methoxybenzyl group is introduced using a suitable nucleophile.
Formation of the propanamide: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and methoxybenzyl group can be oxidized under appropriate conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines (R-NH₂) and thiols (R-SH), often used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of the furan ring and methoxybenzyl group.
Reduction: Phenyl derivatives of the compound.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-(4-bromophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(4-Chlorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide
- 3-(5-(4-Methylphenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide
- 3-(5-(4-Fluorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide
Uniqueness
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding and can be a site for further functionalization through substitution reactions.
Properties
CAS No. |
853331-12-1 |
|---|---|
Molecular Formula |
C21H20BrNO3 |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C21H20BrNO3/c1-25-18-8-2-15(3-9-18)14-23-21(24)13-11-19-10-12-20(26-19)16-4-6-17(22)7-5-16/h2-10,12H,11,13-14H2,1H3,(H,23,24) |
InChI Key |
BCSMPFFQZHRQIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,11-Diethyl-3a,4,9,9a-tetrahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11940919.png)









![1-[2-(Hydroxymethyl)phenyl]cyclohexanol](/img/structure/B11940976.png)



